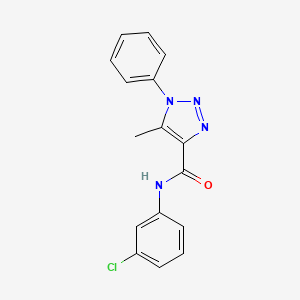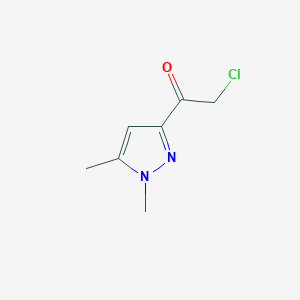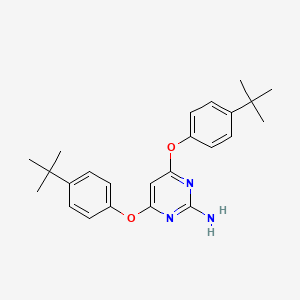![molecular formula C12H21NO4 B2593749 1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid CAS No. 1483802-58-9](/img/structure/B2593749.png)
1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid typically involves the reaction of 1,1-cyclopropanedicarboxylic acid monoethyl ester with diphenylphosphoryl azide (DPPA) and triethylamine in a solvent such as methyl ethyl ketone (MeCO). The reaction is carried out at room temperature for 3 hours, followed by heating to 90°C for an additional 3 hours. The product is then extracted and purified to obtain the desired compound .
Chemical Reactions Analysis
1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Scientific Research Applications
1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: The compound is used in the development of pharmaceuticals and drug discovery.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid involves its ability to act as a protecting group for amines in organic synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality. This property makes it valuable in multi-step synthesis processes .
Comparison with Similar Compounds
1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-{[(Tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid: This compound has a hydroxymethyl group instead of a methyl group, which can affect its reactivity and applications.
rac-(1R,3R)-3-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid: This is a stereoisomer of the compound, which can have different physical and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-12(7-8,9(14)15)13-10(16)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFXWWXEILERJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2593666.png)
![N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2593667.png)
![6-chloro-N-[(5-chlorothiophen-2-yl)sulfonyl]-5-cyclopropylpyridine-3-carboxamide](/img/structure/B2593668.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2593669.png)




![[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2593675.png)





